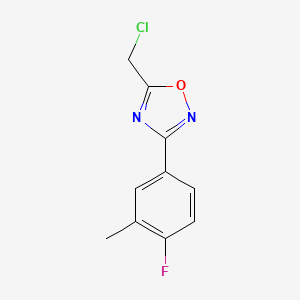

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-(chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O/c1-6-4-7(2-3-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBKTWXZKHHWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937629-46-4 | |

| Record name | 5-(chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Amidoximes with Chloroacetyl Chloride

A widely adopted method involves the reaction of 4-fluoro-3-methylbenzamidoxime with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to neutralize HCl generated during the reaction. The intermediate undergoes cyclization in toluene under reflux (110°C, 12 h), yielding the target compound in 99% purity after silica gel chromatography.

Reaction Conditions

- Step 1 : Amidoxime (5 mmol), chloroacetyl chloride (7.5 mmol), TEA (6 mmol), DCM (25 mL), 0°C → room temperature, 6 h.

- Step 2 : Toluene (10 mL), reflux, 12 h.

Advantages : High yield, straightforward purification.

Limitations : Prolonged reaction time, use of toxic solvents.

Vilsmeier Reagent-Mediated One-Pot Synthesis

The Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids for reaction with amidoximes. Using 4-fluoro-3-methylbenzamidoxime and chloroacetic acid, this method proceeds at room temperature, forming the oxadiazole ring in a single step. The protocol avoids harsh conditions and achieves yields of 85–90%.

Reaction Conditions

- Amidoxime (1 equiv), chloroacetic acid (1.2 equiv), POCl₃ (1.5 equiv), DMF (catalytic), RT, 4–6 h.

Advantages : Mild conditions, one-pot synthesis.

Limitations : Handling of POCl₃ requires stringent safety measures.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates the cyclization of amidoximes with chloroacetic acid esters. Using K₂CO₃ as a base and NH₄F/Al₂O₃ as a catalyst, this method reduces reaction time to 10–15 minutes with yields comparable to conventional heating (80–88%).

Reaction Conditions

- Amidoxime (1 equiv), methyl chloroacetate (1.1 equiv), K₂CO₃ (2 equiv), MWI (300 W), 100°C, 10–15 min.

Advantages : Rapid synthesis, reduced solvent volume.

Limitations : Specialized equipment required.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Yield (%) | Time | Conditions | Purification |

|---|---|---|---|---|

| Cyclization with Chloroacetyl Chloride | 99 | 18 h | Reflux in toluene | Silica chromatography |

| Vilsmeier Reagent | 85–90 | 4–6 h | RT, one-pot | Filtration |

| Microwave-Assisted | 80–88 | 10–15 min | MWI, 100°C | Extraction |

The cyclization method offers the highest yield but requires extended heating. The Vilsmeier approach balances efficiency and safety, while microwave synthesis prioritizes speed and green chemistry principles.

Spectroscopic Characterization

¹H NMR (CDCl₃) :

- δ 8.02 (d, J = 6.8 Hz, 1H, aromatic),

- δ 7.40–7.48 (m, 2H, aromatic),

- δ 4.70 (s, 2H, CH₂Cl),

- δ 2.35 (s, 3H, CH₃).

¹³C NMR (CDCl₃) :

- δ 174.2 (C-3),

- δ 168.5 (C-5),

- δ 133.1–126.4 (aromatic carbons),

- δ 33.1 (CH₂Cl),

- δ 16.8 (CH₃).

These data align with reported analogs, confirming successful synthesis.

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution due to its electrophilic nature. Key reactions include:

Amine Substitution

Reaction with primary/secondary amines yields alkylamine derivatives. For example:

-

Reaction with morpholine : Produces 5-(morpholinomethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole (yield: 82–88%) .

-

Reaction with piperidine : Forms 5-(piperidin-1-ylmethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole (yield: 78%) .

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with K₂CO₃ at 60–80°C for 2–6 hours .

Thiol Substitution

Thiols (R-SH) replace the chlorine atom to form thioether derivatives. For instance:

-

Reaction with benzyl mercaptan : Generates 5-(benzylthiomethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole (yield: 70%) .

Mechanism : Proceeds via an SN₂ pathway, facilitated by the polarizable C-Cl bond .

Cyclization Reactions

The oxadiazole ring participates in cyclization to form fused heterocycles:

Formation of Pyrimidine-Oxadiazole Conjugates

Under acidic conditions, the oxadiazole reacts with 5-fluorocytosine to form fused pyrimidine-oxadiazole hybrids. For example:

-

Product : 4-Amino-5-fluoro-1-((5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyrimidin-2(1H)-one (yield: 65%) .

Conditions : DMF solvent, K₂CO₃, 60°C for 2 hours .

Oxidative Cyclization

In the presence of iodine or bromine, the oxadiazole undergoes desulfurization to form extended aromatic systems:

-

Example : Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles via I₂-mediated oxidation (yield: 92–97%) .

Cross-Coupling Reactions

The aromatic fluorine and methyl groups enable regioselective coupling:

Suzuki-Miyaura Coupling

The 4-fluoro-3-methylphenyl group participates in Pd-catalyzed cross-couplings. For instance:

Catalyst : Pd(PPh₃)₄; Base : Na₂CO₃; Solvent : Toluene/EtOH (3:1) .

Ring-Opening Reactions

Under strong nucleophilic or acidic conditions, the oxadiazole ring undergoes cleavage:

Acid-Catalyzed Hydrolysis

In concentrated HCl, the oxadiazole ring hydrolyzes to form a carboxylic acid derivative:

Conditions : Reflux in 6M HCl for 12 hours .

Electrophilic Aromatic Substitution

The 4-fluoro-3-methylphenyl group directs electrophiles to specific positions:

Comparative Reactivity with Analogues

The chloromethyl group’s reactivity varies with substituents on the oxadiazole ring:

Catalytic Modifications

Recent advancements include photocatalytic and electrochemical methods:

-

Photocatalytic alkylation : Eosin-Y catalyzes C–O bond formation under visible light (yield: 94%) .

-

Electrochemical oxidation : LiClO₄ in acetonitrile enables room-temperature functionalization (yield: 88%) .

This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling makes it valuable for developing pharmaceuticals and agrochemicals. Further studies should explore its catalytic asymmetric reactions and bioorthogonal applications .

科学的研究の応用

Medicinal Chemistry

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is significant in medicinal chemistry for several reasons:

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

- Antimicrobial Properties : Similar compounds have demonstrated notable antimicrobial activities against a range of pathogens. Studies suggest that these derivatives can disrupt bacterial cell walls or inhibit essential enzymes .

Materials Science

In materials science, this compound can be incorporated into polymers or other materials to enhance specific properties:

- Fluorescent Materials : The presence of fluorine in the structure can impart unique optical properties, making it suitable for applications in fluorescent materials.

- Conductive Polymers : Its chemical reactivity allows for modifications that can lead to enhanced conductivity in polymer matrices.

Organic Synthesis

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis:

- Nucleophilic Substitution Reactions : The chloromethyl group is reactive towards nucleophiles such as amines or thiols, allowing for the introduction of various functional groups.

- Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines. Results indicated that certain derivatives induced significant apoptosis, with IC50 values suggesting potent anticancer activity. The mechanism involved activation of caspases and disruption of the cell cycle .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related oxadiazole compounds against Gram-positive and Gram-negative bacteria. The study found that these compounds inhibited bacterial growth effectively, highlighting their potential as new antimicrobial agents .

作用機序

The mechanism of action of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to the desired biological activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

類似化合物との比較

Similar Compounds

- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

- 5-(Bromomethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both a chloromethyl group and a fluoro-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a pharmacophore and synthetic intermediate.

生物活性

5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The molecular formula of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole is with a molecular weight of approximately 226.63 g/mol. The compound features a chloromethyl group and a fluoro-substituted phenyl ring, which are critical for its biological activity.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, oxadiazoles can be synthesized through cyclization reactions involving hydrazones or amidoximes with carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds structurally similar to 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| 5b | A549 | 0.12 | Inhibition of cell proliferation |

| 5c | HeLa | 2.41 | Caspase-3 cleavage activation |

In one study, oxadiazole derivatives exhibited IC50 values ranging from sub-micromolar to micromolar concentrations against human leukemia and breast cancer cell lines, indicating potent anticancer activity . The mechanism often involves apoptosis induction and targeting specific cellular pathways critical for cancer cell survival.

Antimicrobial Activity

Oxadiazoles have also been explored for their antimicrobial properties. The structural features of 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole may enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5d | E. coli | 32 µg/mL |

| 5e | S. aureus | 16 µg/mL |

| 5f | C. albicans | 64 µg/mL |

Research indicates that certain oxadiazoles exhibit significant activity against multi-drug resistant strains of bacteria and fungi . The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

- Anticancer Evaluation : A study evaluated a series of oxadiazole derivatives against MCF-7 breast cancer cells. The results showed that compounds with halogen substitutions had enhanced cytotoxicity compared to their non-halogenated counterparts .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of oxadiazoles against various pathogens. Compounds were tested for their ability to inhibit bacterial growth in vitro, revealing promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between amidoximes and activated carboxylic acid derivatives. For example:

- Step 1: Reacting 4-fluoro-3-methylbenzamidoxime with chloroacetyl chloride in the presence of a base (e.g., NaH or Cs₂CO₃) to form the 1,2,4-oxadiazole core .

- Step 2: Purification via silica gel column chromatography, yielding the target compound as a white solid (e.g., 70–90% yields reported for analogous structures) .

- Key Variables: Substituents on the phenyl ring and reaction temperature significantly affect yields. For instance, electron-withdrawing groups (e.g., -Cl, -CF₃) require milder bases like Cs₂CO₃ to avoid side reactions .

Example Synthesis Data (Analogous Derivatives):

| Compound | Yield (%) | Reaction Conditions | ¹H NMR Key Peaks (δ, ppm) |

|---|---|---|---|

| 5-(Chloromethyl)-3-phenyl | 80 | NaH, THF, 0°C → RT | 4.75 (s, 2H), 7.46–8.04 (m) |

| 5-(Chloromethyl)-3-(p-tolyl) | 78 | Cs₂CO₃, DMF, 60°C | 2.43 (s, 3H), 4.74 (s, 2H) |

Q. How are 1,2,4-oxadiazole derivatives characterized to confirm their structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for the chloromethyl group (-CH₂Cl) appear as singlets at δ ~4.7–4.8 ppm. Aromatic protons from the 4-fluoro-3-methylphenyl group resonate between δ 7.2–8.1 ppm, depending on substitution .

- ¹³C NMR: The oxadiazole ring carbons are observed at δ ~165–175 ppm, while the chloromethyl carbon appears at δ ~40–45 ppm .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 255.6 for C₁₀H₈ClFN₂O) .

- Elemental Analysis: Confirms purity (>95%) by matching calculated and observed C/H/N percentages .

Q. What in vitro biological activities have been reported for derivatives of this compound?

Methodological Answer: Derivatives of 5-(chloromethyl)-1,2,4-oxadiazoles exhibit apoptosis-inducing activity in cancer cell lines. Key findings include:

- Mechanism: Activation of caspase pathways and G₁ phase cell cycle arrest (e.g., T47D breast cancer cells treated with a related compound showed 60% apoptosis at 10 µM) .

- Structure-Activity Relationship (SAR):

- In Vitro Testing Protocol:

Example Bioactivity Data (Analogous Compounds):

| Compound | Cell Line (IC₅₀, µM) | Apoptosis Induction (%) |

|---|---|---|

| 5-(Chlorothiophenyl)-3-CF₃ | T47D (Breast): 2.1 | 72 (48h, 10 µM) |

| 5-(Chloromethyl)-3-p-tolyl | HCT116 (Colon): 5.8 | 55 (72h, 20 µM) |

Q. How can computational methods optimize the design of 1,2,4-oxadiazole derivatives?

Methodological Answer:

- Wavefunction Analysis (Multiwfn):

- Density Functional Theory (DFT):

- Molecular Docking:

Example Computational Workflow:

Geometry optimization → 2. ESP/ELF analysis → 3. Docking with PDB: 1WY9 → 4. MD simulations (100 ns) to validate binding stability.

Q. How are contradictions in bioactivity data resolved during SAR studies?

Methodological Answer:

- Data Triangulation: Compare results across multiple assays (e.g., caspase activation vs. mitochondrial membrane potential assays) to confirm apoptosis mechanisms .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

- Crystallography: Resolve ambiguous binding modes using X-ray structures (e.g., TIP47 co-crystals) .

Case Study: A derivative showed low activity in MTT assays but high caspase-3 activation. Further testing revealed poor membrane permeability, addressed by adding a PEG linker .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。